molecular formula C15H25NO2 B179693 (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol CAS No. 175590-76-8

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol

Cat. No.: B179693
CAS No.: 175590-76-8
M. Wt: 251.36 g/mol
InChI Key: PZNRRUTVGXCKFC-IUODEOHRSA-N
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Description

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a complex structure with a dimethylamino group, a methoxyphenyl group, and a methylpentanol backbone, making it a versatile molecule for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 3-(3-methoxyphenyl)-2-methylpentan-3-ol, which is then subjected to a reductive amination process using dimethylamine. The reaction conditions often include:

    Reductive Amination: This step involves the use of reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Solvents: Common solvents include methanol, ethanol, or tetrahydrofuran (THF).

    Temperature: The reactions are typically carried out at room temperature or slightly elevated temperatures (20-40°C).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized for higher yields and cost-effectiveness. This can involve continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and reagents are chosen to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon chain. Common reducing agents include lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions, such as using alkyl halides in the presence of a base.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and chiral catalysis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature and functional groups. It serves as a model compound for understanding the behavior of similar bioactive molecules.

Medicine

In medicine, derivatives of this compound are explored for their potential pharmacological activities. The presence of the dimethylamino group suggests possible applications in the development of central nervous system (CNS) active drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol: The enantiomer of the compound , with different stereochemistry.

    1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpropan-3-ol: A similar compound with a shorter carbon chain.

    1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylbutan-3-ol: Another similar compound with a different carbon chain length.

Uniqueness

(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its enantiomers and analogs. The presence of both the dimethylamino and methoxyphenyl groups also provides a distinct set of chemical properties that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNRRUTVGXCKFC-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431082
Record name (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175590-76-8
Record name rel-(αR)-α-[(1R)-2-(Dimethylamino)-1-methylethyl]-α-ethyl-3-methoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175590-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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